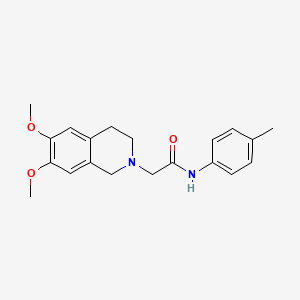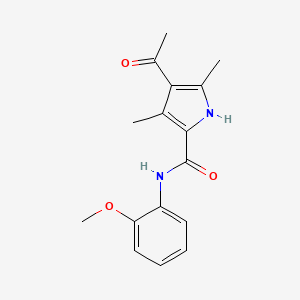![molecular formula C23H28N2O3 B10808743 (3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone](/img/structure/B10808743.png)
(3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone typically involves multi-step organic reactionsThe final step often involves the coupling of the phenylprop-2-enyl group under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-Dimethoxy-4-methylphenyl)-(4-ethyl-1,4-diazepan-1-yl)methanone
- 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane
Uniqueness
Compared to similar compounds, (3,5-Dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C23H28N2O3 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
(3,5-dimethoxy-4-methylphenyl)-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28N2O3/c1-18-21(27-2)16-20(17-22(18)28-3)23(26)25-14-12-24(13-15-25)11-7-10-19-8-5-4-6-9-19/h4-10,16-17H,11-15H2,1-3H3 |
Clave InChI |
MUBHHOGTXYLWBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1OC)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B10808660.png)
![N-[4-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylphenyl]acetamide](/img/structure/B10808668.png)
![3-(dimethylamino)-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B10808674.png)

![(3,5-dimethoxy-4-methylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B10808682.png)

![5-Amino-6-(4-chlorobenzoyl)-1-(2-methylphenyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B10808693.png)


![[2-Oxo-2-(2-phenylanilino)ethyl] 3-(4-fluorophenyl)prop-2-enoate](/img/structure/B10808711.png)
![N-1,3-benzothiazol-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B10808720.png)
![[2-oxo-2-(2-phenylanilino)ethyl] (E)-3-(3-fluorophenyl)prop-2-enoate](/img/structure/B10808732.png)
![2-(5,7-dichloro-2-methylquinolin-8-yl)oxy-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B10808744.png)
![[4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]-phenylmethanone](/img/structure/B10808747.png)
